molecular formula C15H20ClNO4 B8506676 Boc-4-chloro-2-methyl-DL-phenylalanine CAS No. 853680-24-7

Boc-4-chloro-2-methyl-DL-phenylalanine

Cat. No.: B8506676
CAS No.: 853680-24-7
M. Wt: 313.77 g/mol
InChI Key: AIDMNMJGXULKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-chloro-2-methyl-DL-phenylalanine typically involves the protection of the amino group of 4-chloro-2-methyl-DL-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    Boc-phenylalanine: Similar structure but lacks the chloro and methyl groups.

    Boc-4-chloro-phenylalanine: Similar structure but lacks the methyl group.

    Boc-2-methyl-phenylalanine: Similar structure but lacks the chloro group.

Uniqueness

Boc-4-chloro-2-methyl-DL-phenylalanine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions in peptide synthesis .

Properties

CAS No.

853680-24-7

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

AIDMNMJGXULKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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